5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorophenyl group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and isonicotinic acid.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with isonicotinic acid in the presence of a base such as sodium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(2-Fluorophenyl)-2-oxoisonicotinic acid.
Reduction: Formation of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid
- 5-(2-Bromophenyl)-2-hydroxyisonicotinic acid
- 5-(2-Methylphenyl)-2-hydroxyisonicotinic acid
Uniqueness
5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
5-(2-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-2-1-3-7(10)9-6-14-11(15)5-8(9)12(16)17/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBMAVWJOMQALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673427 |
Source
|
Record name | 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-34-8 |
Source
|
Record name | 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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